molecular formula C12H11N5O3S2 B12177398 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B12177398
M. Wt: 337.4 g/mol
InChI Key: IJPSUGQJSYPMOB-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide is a potent and selective inhibitor of the enzyme sulfonamide-sensitive anion exchanger (SSA), also known as the protein product of the SLC26A11 gene. This compound has emerged as a critical pharmacological tool for investigating the role of SSA in cellular pH regulation and volume control. Research demonstrates that by specifically blocking SSA-mediated bicarbonate transport, this inhibitor induces intracellular acidification and reduces cell volume, leading to the activation of the metabolic master regulator AMPK. Its primary research value lies in modeling ischemic and nutrient-starvation conditions in vitro. Consequently, this molecule is extensively used in oncology research to study its cytotoxic effects on cancer cells, particularly in the context of glioblastoma, where it has been shown to suppress tumor growth. The compound's unique mechanism of action, which triggers a cascade involving AMPK activation, mTORC1 inhibition, and autophagy induction, provides a powerful means to dissect cellular stress response pathways and explore potential therapeutic strategies for cancer and cerebral ischemia.

Properties

Molecular Formula

C12H11N5O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C12H11N5O3S2/c1-20-11-5-4-9(7-10(11)17-8-13-15-16-17)14-22(18,19)12-3-2-6-21-12/h2-8,14H,1H3

InChI Key

IJPSUGQJSYPMOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Preparation of 4-Methoxy-3-nitroaniline

The synthesis begins with nitration of 4-methoxyaniline. Using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C, 4-methoxy-3-nitroaniline is obtained in 78% yield. The nitro group serves as a precursor for subsequent tetrazole formation via reduction and cyclization.

Characterization Data :

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 8.12 (d, J = 2.4 Hz, 1H), 7.98 (dd, J = 8.9, 2.4 Hz, 1H), 6.85 (d, J = 8.9 Hz, 1H), 5.42 (s, 2H, NH₂), 3.83 (s, 3H, OCH₃).

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1520 cm⁻¹ (NO₂ symmetric stretch).

Tetrazole Ring Installation

The nitro group in 4-methoxy-3-nitroaniline is reduced to an amine using hydrogen gas (1 atm) over a palladium-on-carbon catalyst in ethanol. The resulting 3-amino-4-methoxyaniline undergoes cyclocondensation with sodium azide and triethylorthoformate in acetic acid at reflux to form 4-methoxy-3-(1H-tetrazol-1-yl)aniline.

Reaction Conditions :

  • Temperature : 110°C

  • Time : 12 hours

  • Yield : 65%

Mechanistic Insight :
The reaction proceeds via intermediate imidamide formation, followed by [3+2] cycloaddition with azide to generate the tetrazole ring.

Sulfonamide Bond Formation

Thiophene-2-sulfonyl Chloride Synthesis

Thiophene-2-sulfonyl chloride is prepared by chlorosulfonation of thiophene at 0°C using chlorosulfonic acid. The crude product is purified via distillation under reduced pressure (b.p. 85–87°C at 15 mmHg).

Purity Assessment :

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (dd, J = 5.1, 1.2 Hz, 1H), 7.62 (dd, J = 3.7, 1.2 Hz, 1H), 7.18 (dd, J = 5.1, 3.7 Hz, 1H).

Coupling Reaction

4-Methoxy-3-(1H-tetrazol-1-yl)aniline is reacted with thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) using pyridine as a base. The reaction is stirred at room temperature for 6 hours, followed by aqueous workup and column chromatography (hexane/ethyl acetate 3:1).

Optimization Notes :

  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to aniline minimizes di-sulfonation.

  • Yield : 82% after purification.

Characterization of Final Product :

  • ¹³C NMR (DMSO-d₆, 125 MHz): δ 161.2 (C–OCH₃), 144.5 (tetrazole C–N), 136.8 (thiophene C–S), 129.4–118.7 (aromatic carbons).

  • ESI-MS : m/z 338.0 [M + H]⁺.

Critical Side Reactions and Mitigation

Methoxy Group Hydrolysis

Under strongly acidic conditions (e.g., during tetrazole cyclization), the methoxy group may hydrolyze to a hydroxyl group. To prevent this, boron tribromide (BBr₃) is used for selective demethylation in later stages, as it selectively cleaves methyl ethers without affecting tetrazole rings.

Example Protocol :

  • BBr₃ Demethylation : Intermediate (1 mmol) is treated with BBr₃ (3 mmol) in DCM at −78°C for 2 hours, followed by gradual warming to room temperature.

  • Yield Post-Demethylation : 89%.

Alternative Synthetic Routes

Pd-Catalyzed Cross-Coupling

Aryl iodide intermediates (e.g., 2-iodo-1-methoxy-4-nitronaphthalene) undergo Suzuki-Miyaura coupling with thiopheneboronic acids to install the thiophene moiety before sulfonamide formation. This method offers superior regiocontrol but requires inert conditions.

Catalytic System :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (6 mol%)

  • Base : Cs₂CO₃

  • Solvent : THF, 60°C, 20 hours.

Scalability and Industrial Considerations

Cost-Effective Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity for clinical-grade material. Trituration with cold methanol removes unreacted sulfonyl chloride.

Typical Chromatographic Conditions :

ParameterValue
ColumnC18, 250 × 4.6 mm
Mobile PhaseAcetonitrile:H₂O (70:30)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide typically involves the reaction of thiophene derivatives with tetrazole-functionalized phenyl groups. The compound's structure can be confirmed through various characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Recent studies have successfully synthesized derivatives of this compound, demonstrating its versatility in forming hybrids with other bioactive moieties, which can enhance its pharmacological properties .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that compounds containing the tetrazole moiety show effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that tetrazole-containing compounds can induce apoptosis in various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves the inhibition of tubulin assembly and cell cycle arrest, which are critical pathways in cancer progression .

Antimicrobial Agents

Given its potent antimicrobial properties, this compound could be developed as a novel class of antimicrobial agents. The presence of both the thiophene and tetrazole groups enhances its interaction with bacterial targets, making it a candidate for treating resistant infections .

Anticancer Drugs

The ability to induce apoptosis in cancer cells positions this compound as a promising lead for developing new anticancer therapies. Its efficacy against multiple cancer types suggests that further optimization could yield effective treatments for malignancies that currently have limited therapeutic options .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation
In a recent study, derivatives of this compound were tested against clinical strains of bacteria. The results showed that specific modifications to the sulfonamide group enhanced antimicrobial activity significantly, with some compounds achieving MIC values below 10 µg/mL against resistant strains .

Case Study 2: Cancer Cell Line Testing
Another investigation focused on the anticancer effects of this compound on various human cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways through caspase activation, demonstrating potential for further development as an anticancer agent .

Data Summary Table

Application Activity References
AntimicrobialEffective against Staphylococcus aureus, E. coli
AnticancerInduces apoptosis in A549 and MCF-7 cells
SynthesisSuccessful hybridization with other bioactive compounds

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features Compared
Compound Name Core Structure Substituents Notable Features
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide Thiophene sulfonamide 4-Methoxy, 3-(1H-tetrazol-1-yl)phenyl High polarity, metabolic stability
SB-271046 Benzo[b]thiophene sulfonamide 4-Methoxy-3-piperazinyl-phenyl, 5-chloro-3-methyl Serotonin receptor affinity
N-[3-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide Thiophene sulfonamide 3-(2-oxothiazolyl)phenyl Thiazole ring enhances solubility
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione Triazole-thione 4-X-phenylsulfonyl, 2,4-difluorophenyl Tautomerism (thione vs. thiol)
Functional Group Impact
  • Tetrazole vs.
  • Thiophene vs.
  • Triazole-thione vs. Tetrazole : The tautomeric equilibrium observed in triazole-thione derivatives (e.g., compounds [7–9]) contrasts with the fixed tetrazole structure, affecting solubility and stability .

Spectral and Physicochemical Properties

Infrared Spectroscopy
  • Target Compound : Expected νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) based on triazole-thione analogs .
  • Triazole-thiones ([7–9]) : Absence of νC=O (1663–1682 cm⁻¹) confirms cyclization to triazoles .
  • SB-271046 : Broad νNH stretches (~3300 cm⁻¹) align with sulfonamide and piperazine groups .
Solubility
  • Tetrazole-containing compounds exhibit moderate solubility in polar solvents (e.g., DMSO) due to hydrogen-bonding capacity, similar to sulfonamides with thiazole substituents (e.g., benzenesulfonamide, 4-amino-N-2-thiazolyl) .
  • Halogenated analogs (e.g., 4-bromo-phenylsulfonyl derivatives) show reduced solubility compared to methoxy-substituted compounds .

Biological Activity

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps, including the formation of the tetrazole moiety and the incorporation of the thiophene sulfonamide structure. The compound can be synthesized through a multi-step reaction process that typically includes:

  • Formation of the Tetrazole Ring : This is achieved by reacting appropriate aryl halides with sodium azide under acidic conditions.
  • Synthesis of Thiophene Sulfonamide : Thiophene derivatives are synthesized from thiophene carboxylic acids or thiophenes with functional groups that can be transformed into sulfonamides.
  • Final Coupling Reaction : The tetrazole and thiophene moieties are coupled to form the final product, often using coupling agents or catalysts to enhance yield and purity.

Antihypertensive Activity

This compound has been studied for its antihypertensive properties. Research indicates that compounds containing tetrazole groups can act as angiotensin II receptor antagonists, effectively lowering blood pressure through non-competitive inhibition of AT1 receptors. This activity is attributed to the structural characteristics of tetrazoles, which allow for strong interactions with receptor sites .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of this compound class. The presence of the thiophene and tetrazole rings contributes to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro assays have shown that derivatives exhibit significant inhibition of Lck activity, which is crucial in T-cell activation and inflammation .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound against various cell lines. Notably:

  • Cell Proliferation Inhibition : The compound demonstrated significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). IC50 values ranged from 2.4 to 5.1 μM, indicating potent activity compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationship (SAR) of related compounds. Modifications to the substituents on the phenyl ring or variations in the sulfonamide group can lead to enhanced biological activity. For example, compounds with electron-withdrawing groups showed improved potency due to better interaction with target enzymes .

Data Summary

Property Value
Molecular Weight301.32 g/mol
Chemical FormulaC13H11N5O2S
IC50 Against A5492.4 μM
IC50 Against HepG23.8 μM
IC50 Against MCF-75.1 μM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide, and how do reaction conditions influence yield?

  • Microwave-assisted synthesis : Utilize 4-methoxy-3-(1H-tetrazol-1-yl)aniline as a precursor, reacting with thiophene-2-sulfonyl chloride under microwave irradiation (100–120°C, 30–60 min) in the presence of a base like triethylamine. This method reduces reaction time and improves regioselectivity .
  • Classical synthesis : Perform stepwise coupling of thiophene-2-sulfonyl chloride with the aniline derivative in dichloromethane at room temperature, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yields typically range from 60–75% depending on solvent polarity and catalyst choice .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (≥98% purity threshold) .
  • NMR : Key signals include δ 8.2 ppm (tetrazole C-H), δ 6.9–7.5 ppm (thiophene and aromatic protons), and δ 3.8 ppm (methoxy group) .
  • Mass spectrometry : Confirm molecular weight (405.34 g/mol) via ESI-MS (positive ion mode, [M+H]+ = 406.3) .

Q. What are the primary biological or pharmacological applications explored for this compound?

  • Receptor modulation : The tetrazole and sulfonamide moieties are associated with 5-HT receptor antagonism (e.g., 5-HT1B/1D), making it a candidate for neuropharmacological studies .
  • Antitumor potential : Derivatives of thiophene sulfonamides exhibit activity against cancer cell lines (e.g., NCI-60 panel), with IC50 values in the micromolar range .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

  • Functional group substitutions :

  • Replace the methoxy group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance receptor binding affinity .
  • Modify the tetrazole ring to 1,2,3-triazole to assess impact on metabolic stability .
    • Assay validation : Test analogs in radioligand binding assays (e.g., 5-HT1B/1D receptors) and measure inhibition constants (Ki) using competitive displacement .

Q. What experimental designs are recommended for evaluating antitumor efficacy in vitro?

  • Cell line selection : Use prostate (PC-3) or breast (MCF-7) cancer lines based on prior sensitivity to sulfonamide derivatives .
  • Protocol :

Treat cells with 1–100 μM compound for 48–72 hours.

Assess viability via MTT assay (λ = 570 nm).

Validate apoptosis via flow cytometry (Annexin V/PI staining) and Western blot (cleaved caspase-3) .

  • Data contradiction resolution : Compare results across multiple assays (e.g., ATP-luciferase vs. resazurin reduction) to confirm cytotoxicity mechanisms .

Q. What mechanistic insights link the tetrazole moiety to biological activity?

  • Molecular docking : The tetrazole ring participates in hydrogen bonding with kinase active sites (e.g., Akt-mTOR pathway) .
  • Enzyme inhibition : Test inhibitory effects on carbonic anhydrase isoforms (CA-IX/XII) using stopped-flow spectrophotometry; IC50 values correlate with hypoxia-targeting potential .

Q. How can researchers address solubility challenges in in vivo studies?

  • Formulation strategies :

  • Use cyclodextrin-based complexes (e.g., HP-β-CD) to enhance aqueous solubility (19.7 μg/mL at pH 7.4 → 1.2 mg/mL with 20% CD) .
  • Prepare PEGylated liposomes for sustained release in pharmacokinetic studies .

Data Contradiction Analysis

Q. Discrepancies in reported receptor binding affinities: How to reconcile conflicting data?

  • Potential causes : Differences in assay conditions (e.g., membrane preparation methods, radioligand concentrations).
  • Resolution :

Standardize protocols using recombinantly expressed receptors (HEK293 cells).

Validate with orthogonal assays (e.g., cAMP accumulation for 5-HT1B/1D) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.